Tris(tert-pentoxy)silanol is primarily known for its reactivity with aluminum-containing compounds, particularly trimethylaluminum (TMA), in the process of rapid SiO2 ALD. This reaction leads to the formation of SiO2 through a siloxane polymerization process []. The reaction is highly dependent on factors such as temperature, pressure, and precursor exposure time.
In rapid SiO2 ALD, Tris(tert-pentoxy)silanol interacts with a surface previously treated with an aluminum catalyst, typically TMA. The TPS molecule reacts with the aluminum, leaving behind a silicon-oxygen species on the surface. Subsequent exposure to water or other oxygen sources leads to the formation of a SiO2 layer. This process repeats in a cyclical manner to deposit conformal SiO2 films. The rapid growth rate in RALD is attributed to the catalytic activity of aluminum, which promotes the polymerization of siloxane chains from the TPS precursor [, ].
Tris(tert-pentoxy)silanol is widely employed as a precursor in RALD to deposit high-quality SiO2 thin films [, , , ].
Tris(tert-pentoxy)silanol has been successfully used to deposit conformal silica films onto nanoparticles, even those with a strong tendency to agglomerate, such as titania nanoparticles [].
Tris(tert-pentoxy)silanol, in conjunction with trimethylaluminum (TMA), can be used in SIS to grow patterned SiO2 nanomaterials within polymers containing ester functional groups [].
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